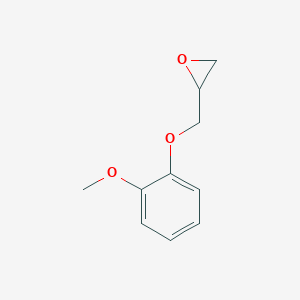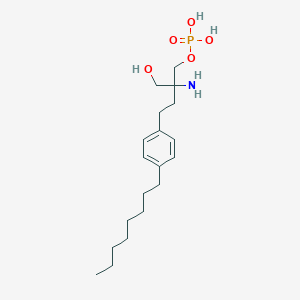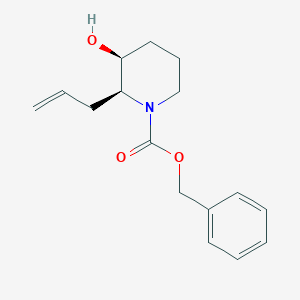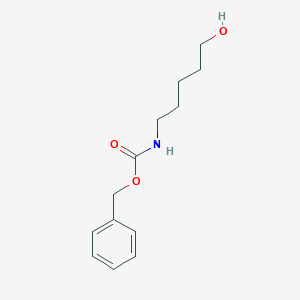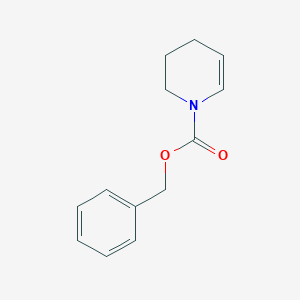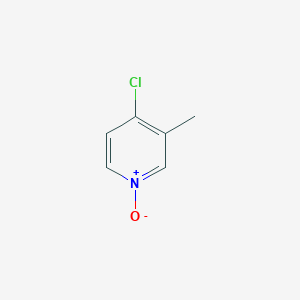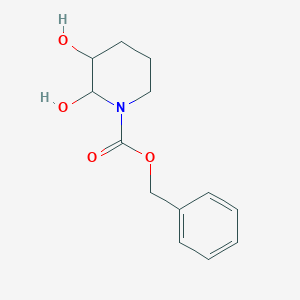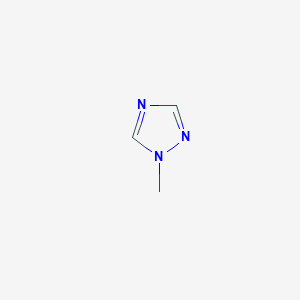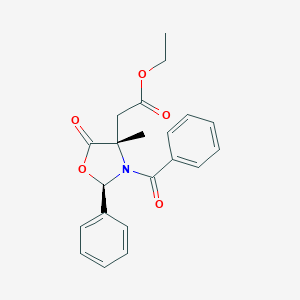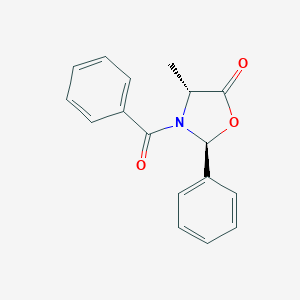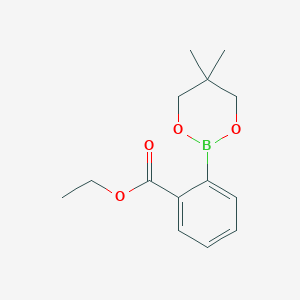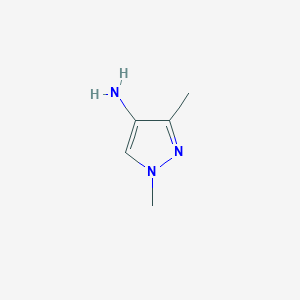
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tétraméthyl-1-pyrrolidinyloxy
Vue d'ensemble
Description
Research in the field of fluoro-dinitroanilino derivatives and related compounds primarily focuses on understanding their molecular structure, synthesis, and potential applications in medicinal chemistry and materials science. These compounds, due to their unique structural features and functional groups, exhibit a wide range of chemical and physical properties that make them of interest in various scientific disciplines.
Synthesis Analysis
The synthesis of related fluoro-dinitroanilino derivatives and pyrrolidinyloxy compounds involves multistep reactions, including nitration, fluorination, and palladium-catalyzed coupling reactions. Techniques such as docking and quantitative structure-activity relationship (QSAR) studies, involving comparative molecular similarity analysis and multiple linear regression, are employed to predict the biological activities of these compounds (Caballero et al., 2011).
Molecular Structure Analysis
Crystal structure analysis and density functional theory (DFT) studies are crucial for determining the conformational behavior and molecular geometry of fluoro-dinitroanilino derivatives. X-ray diffraction and spectroscopic methods such as FTIR, NMR, and mass spectrometry confirm the structures of these compounds, revealing their planar and non-planar conformations and intermolecular interactions (Huang et al., 2021).
Chemical Reactions and Properties
The chemical behavior of these compounds is influenced by their functional groups. Nitrophenyl derivatives of pyrrole diamides, for instance, exhibit anion binding and color change upon deprotonation, demonstrating their potential as chemosensors (Camiolo et al., 2003).
Applications De Recherche Scientifique
Synthèse organique
Ce composé est utilisé en synthèse organique comme brique de base pour la création de diverses molécules complexes. Sa réactivité envers la substitution aromatique nucléophile en fait un intermédiaire précieux pour la synthèse de composés biologiquement actifs et de nouveaux squelettes organiques .
Études biologiques
En recherche biologique, la capacité du composé à former des radicaux libres stables le rend utile pour étudier le stress oxydatif et le rôle des radicaux libres dans diverses maladies. Il peut être utilisé pour suivre la présence et le mouvement des radicaux dans les systèmes biologiques .
Science des matériaux
Les propriétés radicalaires du composé sont exploitées en science des matériaux pour le développement de matériaux avancés présentant des propriétés magnétiques spécifiques. Ces matériaux peuvent être utilisés dans le stockage de données ou comme capteurs .
Chimie analytique
En chimie analytique, ce composé sert de réactif pour détecter certaines espèces chimiques. Ses groupes fortement attracteurs d'électrons améliorent sa sensibilité et sa sélectivité pour certains analytes .
Tests pharmaceutiques
Il est également utilisé dans les tests pharmaceutiques comme étalon de référence pour garantir la précision et la cohérence des méthodes analytiques utilisées dans le développement et le contrôle qualité des médicaments .
Enseignement de la chimie
En raison de ses propriétés chimiques et de sa réactivité intéressantes, ce composé est souvent utilisé dans l'enseignement de la chimie pour démontrer les principes de la chimie organique et de la chimie radicalaire aux étudiants .
Surveillance environnementale
La sensibilité du composé à divers facteurs environnementaux le rend adapté à la surveillance environnementale. Il peut être utilisé pour détecter les polluants et évaluer la capacité oxydante des échantillons atmosphériques .
Nanotechnologie
Enfin, en nanotechnologie, le composé est utilisé pour modifier les propriétés de surface des nanoparticules, ce qui peut conduire au développement de nouveaux nanomatériaux aux fonctionnalités adaptées pour des applications médicales ou industrielles .
Propriétés
IUPAC Name |
N-(5-fluoro-2,4-dinitrophenyl)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-6,12,16,24H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKVCGWEHRKMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369128 | |
| Record name | ST50307189 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73784-45-9 | |
| Record name | ST50307189 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-Fluoro-2,4-dinitroanilino)-PROXYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



